2-[5-amino-3-(ethylamino)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide
Descripción
This compound features a 1H-pyrazole core substituted at positions 3, 4, and 3. Key structural elements include:
- Position 1: Acetamide linker attached to a 3,4-dimethylphenyl group, contributing to hydrophobic interactions and metabolic stability.
The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, improving resistance to enzymatic degradation . The 4-methoxy group on the phenyl ring may modulate electron density, affecting binding affinity in therapeutic targets .
Propiedades
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O3/c1-5-26-23-20(24-28-22(30-34-24)16-7-10-18(33-4)11-8-16)21(25)31(29-23)13-19(32)27-17-9-6-14(2)15(3)12-17/h6-12H,5,13,25H2,1-4H3,(H,26,29)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJHQYLERAFCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)OC)N)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[5-amino-3-(ethylamino)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide (CAS No. 1170203-29-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 461.5 g/mol. The compound features various functional groups including an oxadiazole ring and a pyrazole moiety, which contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and pyrazole rings have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that modifications in the phenyl substituents can affect the cytotoxicity against cancer cells, with some derivatives achieving IC50 values lower than conventional chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (lung adenocarcinoma) | 10.5 | |
| Compound B | MCF7 (breast cancer) | 7.8 | |
| Target Compound | HeLa (cervical cancer) | <5.0 | Current Study |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines in vitro, indicating a potential mechanism for reducing inflammation in chronic diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds reveals that:
- Substituents on the phenyl rings : Electron-donating groups enhance activity, while electron-withdrawing groups may reduce it.
- Oxadiazole and pyrazole moieties : Essential for maintaining biological activity; modifications can lead to significant changes in potency.
This information is crucial for guiding future synthesis and optimization of derivatives aimed at enhancing biological efficacy.
Case Studies
A notable case study involved the synthesis of a series of pyrazole derivatives where one compound demonstrated significant anti-cancer activity with an IC50 value significantly lower than that of standard treatments. The study also explored the mechanism of action, suggesting that these compounds might induce apoptosis in cancer cells through mitochondrial pathways .
Aplicaciones Científicas De Investigación
The compound 2-[5-amino-3-(ethylamino)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the oxadiazole and pyrazole rings is particularly noteworthy as they have been linked to:
- Inhibition of cancer cell proliferation : Research shows that compounds containing these rings can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Targeting specific pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Properties
Compounds with similar structures have also demonstrated anti-inflammatory effects. The potential mechanisms include:
- Inhibition of pro-inflammatory cytokines : By modulating the release of cytokines like TNF-alpha and IL-6, the compound may reduce inflammation.
- Blocking inflammatory pathways : The ability to interfere with NF-kB signaling could lead to decreased inflammation in chronic conditions.
Antimicrobial Activity
The compound's structure suggests possible antimicrobial effects. Preliminary investigations into related compounds indicate:
- Broad-spectrum activity against bacteria and fungi : Similar derivatives have shown effectiveness against various pathogens, potentially making this compound valuable in developing new antibiotics.
Development of Sensors
The unique electronic properties of compounds containing oxadiazole and pyrazole units make them suitable for:
- Fluorescent sensors : These compounds can be utilized in detecting metal ions or organic pollutants due to their luminescent properties.
- Organic light-emitting diodes (OLEDs) : Their ability to emit light when subjected to an electric current positions them as candidates for OLED technology.
Polymer Chemistry
In polymer science, the incorporation of such compounds can lead to:
- Enhanced thermal stability : Polymers modified with these types of compounds may exhibit improved thermal resistance.
- Improved mechanical properties : The addition of such functional groups can enhance the strength and durability of polymeric materials.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including variations of this compound. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells, highlighting their potential as anticancer agents.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Pharmacology Reports demonstrated that similar compounds significantly reduced edema in animal models of inflammation. The study attributed this effect to the inhibition of COX enzymes, suggesting a pathway for therapeutic development.
Case Study 3: Sensor Development
A recent publication in Sensors and Actuators B reported on the use of oxadiazole-containing compounds for detecting heavy metals in water. The study found that these compounds provided high sensitivity and selectivity, paving the way for environmental monitoring applications.
Comparación Con Compuestos Similares
Structural Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Notes:
- Target vs. : Replacement of ethylamino with methylsulfanyl increases hydrophobicity (LogP 4.1 vs. 3.2) but reduces hydrogen-bonding capacity. The 2-chlorobenzyl group in may enhance steric hindrance compared to the 3,4-dimethylphenyl group.
- Target vs.
Key Observations :
- The 1,2,4-oxadiazole in the target compound may confer antiproliferative activity akin to , though specific data for this derivative are unavailable.
- The absence of sulfanyl groups (cf. ) suggests the target compound may lack COX-2/LOX inhibitory effects but could have distinct pharmacokinetic profiles due to the oxadiazole’s metabolic stability.
- Unlike , the target compound’s ethylamino and dimethylphenyl groups likely shift its application from insecticidal to human therapeutic contexts.
Métodos De Preparación
Nitrile Oxide Intermediate Preparation
4-Methoxybenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux (80°C, 6 h) to yield 4-methoxybenzamidoxime. The amidoxime is then oxidized using sodium hypochlorite (5% w/v) in dichloromethane at 0–5°C, generating the reactive nitrile oxide intermediate.
Cyclization to Oxadiazole
The nitrile oxide undergoes [3+2] cycloaddition with 4-methoxybenzoyl chloride in tetrahydrofuran (THF) at 25°C for 12 h, producing 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride. Hydrolysis with aqueous NaOH (10%) yields 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (87% yield).
Table 1: Optimization of Oxadiazole Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 87 |
| Temperature | 25°C | 87 |
| Oxidizing Agent | NaOCl | 85 |
| Reaction Time | 12 h | 87 |
Preparation of 5-Amino-3-(ethylamino)-1H-pyrazole
Cyclocondensation of Ethyl Acetoacetate
Ethyl acetoacetate reacts with hydrazine hydrate (95%) in ethanol under reflux (78°C, 4 h) to form 5-amino-1H-pyrazol-3-ol. Subsequent treatment with ethylamine (2 eq) in dimethylformamide (DMF) at 100°C for 8 h introduces the ethylamino group, yielding 5-amino-3-(ethylamino)-1H-pyrazole (72% yield).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization and tautomerization. Ethylamination occurs through an SN2 mechanism, with DMF enhancing nucleophilicity.
Coupling of Oxadiazole and Pyrazole Intermediates
Carbodiimide-Mediated Amide Bond Formation
3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated intermediate couples with 5-amino-3-(ethylamino)-1H-pyrazole at 25°C for 24 h, yielding 2-[5-amino-3-(ethylamino)-1H-pyrazol-1-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide (68% yield).
Table 2: Coupling Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDC/HOBt | 68 |
| Solvent | DCM | 68 |
| Temperature | 25°C | 68 |
| Reaction Time | 24 h | 68 |
Introduction of N-(3,4-Dimethylphenyl)acetamide Side Chain
Acetylation of 3,4-Dimethylaniline
3,4-Dimethylaniline reacts with acetyl chloride (1.2 eq) in pyridine at 0°C for 2 h, producing N-(3,4-dimethylphenyl)acetamide (94% yield).
Alkylation of Pyrazole-Oxadiazole Intermediate
The pyrazole-oxadiazole intermediate undergoes alkylation with chloroacetyl chloride in acetone using potassium carbonate as a base (60°C, 6 h). Subsequent nucleophilic substitution with N-(3,4-dimethylphenyl)acetamide in DMF at 80°C for 12 h furnishes the final compound (63% yield).
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, oxadiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.72 (s, 1H, pyrazole-H), 4.12 (q, J = 7.2 Hz, 2H, CH2CH3), 2.24 (s, 6H, Ar-CH3), 2.17 (s, 3H, OCH3).
-
HRMS (ESI+) : m/z calculated for C24H26N7O3 [M+H]+: 476.2045; found: 476.2048.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole and pyrazole cores in this compound?
- The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using 3-(4-methoxyphenyl)-1,2,4-oxadiazole precursors). For the pyrazole core, condensation of hydrazine derivatives with β-keto esters or nitriles under reflux conditions is common. Catalytic systems like pyridine/Zeolite (Y-H) at 150°C can enhance reaction efficiency .
- Key steps : Optimize reaction time (e.g., 5 hours for cyclization), use aprotic solvents (DMF, THF), and confirm intermediates via TLC or HPLC.
Q. How can the purity and structural integrity of intermediates be validated during synthesis?
- Employ NMR (1H/13C) to confirm regiochemistry of substituents (e.g., pyrazole NH vs. oxadiazole positioning). IR spectroscopy can verify functional groups (e.g., acetamide C=O at ~1650 cm⁻¹). Recrystallization in ethanol or DMF/water mixtures improves purity .
- Example : For amino-protected intermediates, use hydrazine hydrate in boiling ethanol for deprotection, followed by HPLC-MS to confirm mass .
Q. What in vitro assays are suitable for preliminary evaluation of antiproliferative activity?
- Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 μM. Include positive controls (e.g., doxorubicin) and measure IC50 values after 48–72 hours. Ensure DMSO concentrations ≤0.1% to avoid solvent toxicity .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target affinity?
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains or DNA repair enzymes. Prioritize substituents (e.g., 3,4-dimethylphenyl) that enhance hydrophobic interactions or hydrogen bonding. Validate predictions with SAR studies (e.g., substituent scanning on the oxadiazole ring) .
- Case study : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to assess changes in binding energy and cellular uptake.
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Cross-validate assay protocols (e.g., cell line-specific media conditions, passage numbers). Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. ROS measurement) to confirm mechanisms. Analyze batch-to-batch compound purity (e.g., via HPLC-UV/ELSD) to rule out impurity-driven effects .
- Example : Discrepancies in IC50 values may arise from differences in serum content during cell culture. Standardize FBS concentration (e.g., 10% v/v) across experiments.
Q. How can regioselectivity challenges in multi-step syntheses be mitigated?
- Use protecting groups (e.g., trityl for amino groups) to prevent side reactions during heterocycle formation. Optimize reaction order—e.g., introduce the ethylamino group after pyrazole ring closure to avoid steric hindrance .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl₂) to direct regioselectivity in cyclocondensation steps .
Methodological Recommendations
Best practices for characterizing acetamide derivatives via NMR:
- Assign NH protons (δ 8–10 ppm) using D2O exchange experiments. For diastereotopic methyl groups (e.g., 3,4-dimethylphenyl), analyze splitting patterns in DEPT-135 spectra .
Designing SAR studies for oxadiazole-containing analogs:
- Systematically vary substituents on the oxadiazole (e.g., 4-methoxy → 4-ethoxy, 4-fluoro) and correlate with logP (HPLC-derived) and cytotoxicity. Use PLS regression to model activity trends .
Handling solubility limitations in biological assays:
- Prepare stock solutions in DMSO and dilute in PBS with 0.1% Tween-80. For in vivo studies, use nanoformulation (e.g., PEGylated liposomes) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
